molecular formula C19H17ClN2OS2 B2688653 6-[7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl]-1,3-benzothiazole CAS No. 1797573-36-4

6-[7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl]-1,3-benzothiazole

Cat. No.: B2688653
CAS No.: 1797573-36-4
M. Wt: 388.93
InChI Key: ZRLWGPJLFOVWIV-UHFFFAOYSA-N
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Description

6-[7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl]-1,3-benzothiazole (CAS 1797573-36-4) is a synthetic small molecule featuring a benzothiazole core fused with a 1,4-thiazepane moiety. This structure places it at the intersection of two pharmacologically significant chemotypes. The benzothiazole scaffold is recognized as a privileged structure in medicinal chemistry due to its versatile biological activities, which include promising anticancer and anti-inflammatory properties . Researchers are particularly interested in novel benzothiazole derivatives for their potential as multi-targeted therapeutic agents, especially in oncology, where some derivatives have been shown to inhibit cancer cell proliferation and reduce the expression of key inflammatory cytokines like IL-6 and TNF-α . The incorporation of the 1,4-thiazepane ring , a seven-membered heterocycle containing nitrogen and sulfur, further enhances the research value of this compound. Analogous benzothiazepine-based structures are known to interact with various biological targets and have demonstrated a range of pharmacological activities, serving as key structural components in drug discovery . The specific molecular architecture of this compound, including the 2-chlorophenyl substitution, makes it a valuable chemical tool for probing structure-activity relationships (SAR). It is primarily intended for use in hit-to-lead optimization campaigns, enzymatic and cellular assays, and as a building block for synthesizing more complex chemical entities. This product is supplied for laboratory research purposes and is strictly not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

1,3-benzothiazol-6-yl-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2OS2/c20-15-4-2-1-3-14(15)17-7-8-22(9-10-24-17)19(23)13-5-6-16-18(11-13)25-12-21-16/h1-6,11-12,17H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRLWGPJLFOVWIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl]-1,3-benzothiazole typically involves multi-step organic reactions. One common method includes the condensation of 2-chlorobenzaldehyde with 2-aminothiophenol to form 2-(2-chlorophenyl)benzothiazole. This intermediate is then subjected to a series of reactions involving thiazepane ring formation and subsequent carbonylation to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

6-[7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl]-1,3-benzothiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Halogenation and nitration are common substitution reactions for this compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Chlorine or bromine in the presence of a catalyst for halogenation.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

6-[7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl]-1,3-benzothiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 6-[7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl]-1,3-benzothiazole involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various physiological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Halogen-Substituted Thiazepane Derivatives

The closest structural analog is 6-[7-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl]-1,3-benzothiazole (BI92677) . Key differences include:

  • Halogen substitution : Fluorine (F) vs. Chlorine (Cl).
  • Molecular weight : BI92677 has a molecular weight of 372.48 g/mol, while the chlorinated variant is estimated at ~388.9 g/mol (calculated by substituting F with Cl).
Table 1: Comparison of Halogenated Analogs
Property 6-[7-(2-Chlorophenyl)-...] BI92677 (Fluoro Analog)
Molecular Formula C₁₉H₁₇ClN₂OS₂ (estimated) C₁₉H₁₇FN₂OS₂
Molecular Weight (g/mol) ~388.9 372.48
Key Substituent 2-Chlorophenyl 2-Fluorophenyl
Potential Applications Pharmaceuticals Research Chemicals

Benzothiazole Derivatives with Spiro and Amino Substituents

describes benzothiazole derivatives with dimethylamino-phenyl and hydroxyl groups in spirocyclic frameworks . Key distinctions include:

  • Conformational flexibility : The thiazepane ring in the target compound may offer greater rotational freedom compared to rigid spiro structures.
  • Functional groups: The dimethylamino group in ’s compounds enhances solubility, whereas the 2-chlorophenyl group in the target compound may improve membrane permeability.
  • Metabolic stability : Hydroxyl groups in spiro derivatives (e.g., 8-(2-hydroxy-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione) could be susceptible to glucuronidation, whereas the thiazepane’s sulfur atom might resist oxidative metabolism.

Thiadiazole and Oxadiazole-Based Materials Science Compounds

highlights thiadiazole derivatives like DTCPB and DTCTB, which incorporate electron-withdrawing carbonitrile groups and di-p-tolylamino substituents . These are used in organic electronics due to their charge-transport properties. Comparatively:

  • Electronic properties : The benzothiazole-thiazepane structure may exhibit reduced electron-withdrawing capacity relative to thiadiazoles, limiting utility in optoelectronics.
  • Synthetic complexity : Thiazepane synthesis (as in BI92677) likely requires multi-step cyclization, whereas thiadiazoles are often synthesized via condensation reactions.

Research Findings and Hypotheses

Materials Science Potential

  • Conformational adaptability : The thiazepane ring’s flexibility could aid in designing dynamic molecular systems, though its electronic properties may limit use in rigid optoelectronic frameworks .

Biological Activity

6-[7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl]-1,3-benzothiazole is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound, highlighting its therapeutic implications.

Structural Overview

The molecular structure of this compound can be represented by the following chemical formula:

C17H17ClN2O2S\text{C}_{17}\text{H}_{17}\text{ClN}_{2}\text{O}_{2}\text{S}

This structure features a benzothiazole moiety fused with a thiazepane ring, which is known for its diverse biological properties. The presence of the 2-chlorophenyl group enhances its lipophilicity and may influence its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key methods include:

  • Formation of the Thiazepane Ring : This is achieved through cyclization reactions involving appropriate precursors.
  • Functionalization : The introduction of the 2-chlorophenyl group and carbonyl functionalities is performed using various electrophilic substitution reactions.

Anticancer Properties

Recent studies have demonstrated the anticancer potential of benzothiazole derivatives, including compounds similar to this compound. For instance:

  • Cell Proliferation Inhibition : Compounds within this class have shown significant inhibition of cell proliferation in various cancer cell lines such as A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer) using MTT assays .
  • Apoptosis Induction : Flow cytometry analyses indicate that these compounds can promote apoptosis in cancer cells, suggesting a mechanism involving cell cycle arrest and induction of programmed cell death .

Anti-inflammatory Effects

In addition to anticancer activity, benzothiazole derivatives have been noted for their anti-inflammatory properties:

  • Cytokine Modulation : Studies have reported that these compounds can decrease levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage models . This suggests a dual-action mechanism where they not only inhibit tumor growth but also modulate inflammatory responses that can exacerbate cancer progression.

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Signaling Pathways : Similar compounds have been shown to inhibit key signaling pathways involved in cancer cell survival and proliferation, such as the AKT and ERK pathways .
  • Interaction with Molecular Targets : The compound may interact with specific enzymes or receptors involved in cell signaling, leading to altered cellular responses that favor apoptosis over survival.

Case Studies

A comprehensive review highlighted several case studies involving related benzothiazole compounds:

StudyCompoundBiological ActivityKey Findings
B7 (6-chloro-N-(4-nitrobenzyl)benzothiazol-2-amine)AnticancerSignificant inhibition of A431 and A549 cell lines; reduced IL-6 and TNF-α levels.
Various benzothiazolesAnticancer & Anti-inflammatoryModulated inflammatory cytokines; exhibited potent cytotoxicity against multiple cancer lines.

These findings underscore the potential therapeutic applications of benzothiazole derivatives in oncology and inflammatory diseases.

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